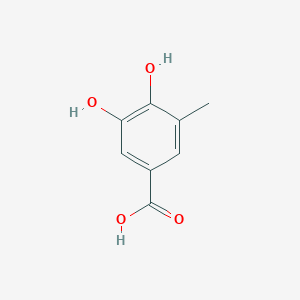
3,4-Dihydroxy-5-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3,4-Dihydroxy-5-methylbenzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of two hydroxyl groups and a methyl group attached to a benzene ring. This compound is known for its antioxidant properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
3,4-Dihydroxy-5-methylbenzoic acid can be synthesized through several methods. One common method involves the esterification of gallic acid with methanol in the presence of sulfuric acid, followed by methylation using dimethyl sulfate . Another method includes the ester exchange reaction of resorcinol with sodium carbonate or sodium bicarbonate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and methylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are crucial for efficient production.
化学反応の分析
Types of Reactions
3,4-Dihydroxy-5-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated, nitrated, and other substituted benzoic acids.
科学的研究の応用
3,4-Dihydroxy-5-methylbenzoic acid has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3,4-Dihydroxy-5-methylbenzoic acid involves its antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cells. The compound interacts with molecular targets such as enzymes involved in oxidative stress pathways, leading to the inhibition of cell proliferation and induction of apoptosis.
類似化合物との比較
3,4-Dihydroxy-5-methylbenzoic acid can be compared with other similar compounds, such as:
- 2,3-Dihydroxybenzoic acid
- 2,4-Dihydroxybenzoic acid
- 2,5-Dihydroxybenzoic acid
- 2,6-Dihydroxybenzoic acid
- 3,4-Dihydroxybenzoic acid
- 3,5-Dihydroxybenzoic acid
Uniqueness
The presence of both hydroxyl and methyl groups in this compound makes it unique compared to other dihydroxybenzoic acids. This structural feature contributes to its distinct chemical reactivity and biological activity.
特性
分子式 |
C8H8O4 |
|---|---|
分子量 |
168.15 g/mol |
IUPAC名 |
3,4-dihydroxy-5-methylbenzoic acid |
InChI |
InChI=1S/C8H8O4/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,9-10H,1H3,(H,11,12) |
InChIキー |
GGUKSPTUCLPPNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1O)O)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














